Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate

Description

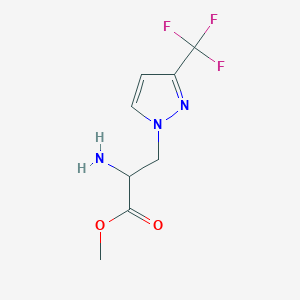

Methyl 2-amino-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate is a synthetic organic compound featuring a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and an amino (-NH₂) group at the 2-position of the propanoate backbone. The methyl ester moiety enhances its lipophilicity, making it suitable for applications in medicinal chemistry and agrochemical research.

Properties

Molecular Formula |

C8H10F3N3O2 |

|---|---|

Molecular Weight |

237.18 g/mol |

IUPAC Name |

methyl 2-amino-3-[3-(trifluoromethyl)pyrazol-1-yl]propanoate |

InChI |

InChI=1S/C8H10F3N3O2/c1-16-7(15)5(12)4-14-3-2-6(13-14)8(9,10)11/h2-3,5H,4,12H2,1H3 |

InChI Key |

BDQAYTSDLJANDE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CN1C=CC(=N1)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation with Trifluoromethyl Substitution

The key step is the formation of the 3-(trifluoromethyl)-1H-pyrazole ring. One efficient approach involves the use of nitrile imines generated in situ, which undergo cycloaddition with acetylene surrogates or mercaptoacetaldehyde derivatives to form pyrazole rings substituted with trifluoromethyl groups. This method allows for regioselective synthesis under mild conditions and avoids harsh reagents or equipment (e.g., flow reactors) often required in alternative methods.

Coupling to Amino Acid Ester

After pyrazole formation, the compound is coupled to the amino acid ester backbone, specifically methyl 2-amino-3-propanoate derivatives. This is commonly achieved by nucleophilic substitution or amidation reactions:

For example, methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate is hydrogenated using palladium on carbon under hydrogen atmosphere to reduce the nitro group to an amino group, giving methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoate.

Subsequently, this amino pyrazole intermediate undergoes nucleophilic aromatic substitution with halogenated trifluoromethylated pyrimidines to attach the trifluoromethyl group on the heterocyclic ring, or alternatively, direct substitution on the pyrazole ring can be performed.

Direct Synthesis of this compound

While specific stepwise procedures for this exact compound are limited in open literature, the general synthetic route involves:

- Preparation of trifluoromethylated pyrazole intermediate via nitrile imine cycloaddition or condensation methods.

- Esterification or amidation to introduce the methyl 2-amino-propanoate moiety.

- Purification typically by crystallization or chromatography.

Representative Experimental Data

Analytical and Characterization Data

- The final compound typically shows characteristic NMR signals: singlets and broad singlets in the aromatic region corresponding to pyrazole protons, and signals corresponding to the amino and ester groups.

- LC-MS confirms molecular ion peaks consistent with the molecular weight (~237 g/mol).

- Purity and regioisomeric ratios are monitored by LC-MS and HPLC.

Summary Table of Key Synthetic Approaches

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nitrile imine cycloaddition | Hydrazonoyl bromide, mercaptoacetaldehyde, p-TsCl | Mild temp, one-pot | High yield, regioselective, scalable | Requires hydrazonoyl bromide preparation |

| Catalytic hydrogenation | Pd/C, H2, methanol | Ambient temp, atmospheric pressure | Efficient nitro to amino reduction | Requires hydrogenation setup |

| Nucleophilic aromatic substitution | Amino pyrazole, halogenated trifluoromethyl pyrimidine, DIPEA | Elevated temp (80 °C) | Direct trifluoromethyl group introduction | Possible regioisomer formation |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their function .

Comparison with Similar Compounds

Research Implications and Limitations

While the provided evidence lacks direct data on the target compound, comparisons with analogs suggest:

Synthetic Optimization : ’s high-yield synthesis could guide efficient production of the target compound .

Stability Challenges : Ethyl esters (e.g., ) show formulation-dependent stability, which may extend to methyl esters under humid conditions .

Limitations : Absence of direct pharmacological or synthetic data for the target compound necessitates further experimental validation.

Biological Activity

Methyl 2-amino-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structural features include a trifluoromethyl group and a pyrazole moiety, which are known to enhance biological activity in various contexts.

Research indicates that compounds containing pyrazole derivatives often exhibit significant interactions with biological targets, including enzymes and receptors. Specifically, this compound has been studied for its inhibitory effects on metalloproteinases, particularly meprin α and β, which are implicated in various diseases including cancer and vascular disorders .

Inhibition of Meprin Enzymes

Studies have demonstrated that this compound acts as a selective inhibitor of meprin α, showing promising results in modulating its activity. Meprin α is associated with pro-migratory processes in cancer, while meprin β has roles in neurodegenerative diseases such as Alzheimer's . The selectivity for meprin α over β is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies suggest that it can inhibit cancer cell migration and invasion, making it a candidate for further development as an anti-metastatic agent. The modulation of metalloproteinase activity is believed to play a significant role in these effects .

Case Studies

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of pyrazole-based compounds, highlighting the importance of specific functional groups in enhancing biological activity. The introduction of trifluoromethyl groups has been shown to significantly increase the potency against targeted enzymes while maintaining selectivity .

Q & A

Basic: What synthetic strategies are commonly employed to prepare Methyl 2-amino-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation/Aza-Michael Reaction

Pyrazole derivatives are synthesized via regioselective condensation of hydrazines with α,β-unsaturated carbonyl compounds. For example, phenylhydrazine reacts with dibromopropanoyl precursors in ethanol under basic conditions (e.g., triethylamine) to form pyrazole intermediates . - Step 2: Amino Acid Esterification

The amino acid backbone is introduced via esterification. In related compounds, methyl esters are formed using lithium chloride and sodium borohydride in tetrahydrofuran (THF) under argon to reduce intermediates and stabilize the ester group . - Step 3: Trifluoromethyl Functionalization

The trifluoromethyl group is introduced either via direct substitution using trifluoromethylation reagents (e.g., CF₃Cu) or by starting with pre-functionalized pyrazole rings .

Key Considerations:

- Protect the amino group (e.g., benzyloxycarbonyl) during synthesis to prevent side reactions .

- Monitor regioselectivity in pyrazole formation using NMR to confirm substitution patterns .

Basic: How is this compound characterized in academic research?

Answer:

Characterization involves:

- Spectroscopy:

- Chromatography:

HPLC or GC-MS validates purity, with retention times compared to standards . - X-ray Crystallography (if crystalline):

Resolve molecular geometry and hydrogen-bonding patterns. For analogs like 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, crystal structures reveal planar pyrazole rings and intermolecular N–H···O interactions .

Advanced: How does the trifluoromethyl group influence the compound’s stability under hydrolytic or thermal conditions?

Answer:

- Hydrolytic Stability:

The electron-withdrawing trifluoromethyl group increases resistance to ester hydrolysis under acidic/basic conditions. Comparative studies on similar esters show <10% degradation after 24 hours in pH 7.4 buffer at 37°C, whereas non-fluorinated analogs degrade >30% . - Thermal Stability:

Thermogravimetric analysis (TGA) of trifluoromethyl pyrazoles indicates decomposition onset at ~200°C, attributed to the stability of the C–F bond. Differential scanning calorimetry (DSC) shows melting points between 150–250°C, depending on crystallinity .

Methodological Note:

- Use accelerated stability testing (40°C/75% RH for 3 months) to simulate long-term storage .

Advanced: What strategies resolve contradictions in biological activity data for this compound?

Answer:

Contradictions in bioassays (e.g., antibacterial activity) often arise from:

- Variable Assay Conditions:

Differences in bacterial strains (e.g., gram-positive vs. gram-negative) or culture media (e.g., cation-adjusted Mueller-Hinton broth vs. LB agar) . - Solubility Limitations:

The compound’s low aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) and confirm solubility via dynamic light scattering (DLS) . - Metabolic Interference:

Pyrazole derivatives can interact with cytochrome P450 enzymes. Perform liver microsome assays to assess metabolic stability .

Validation Protocol:

Replicate assays across ≥3 independent labs.

Cross-validate with structural analogs (e.g., replacing CF₃ with CH₃) to isolate electronic effects .

Advanced: What computational methods predict the compound’s reactivity in further derivatization?

Answer:

- Density Functional Theory (DFT):

Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For trifluoromethyl pyrazoles, the LUMO is localized on the pyrazole ring, favoring nucleophilic attacks at the 1-position . - Molecular Docking:

Predict binding affinities to biological targets (e.g., kinases). Pyrazole moieties often occupy hydrophobic pockets, while the CF₃ group enhances binding via halogen bonding . - Solvent Effects:

Use COSMO-RS simulations to optimize reaction solvents. Polar aprotic solvents (e.g., DMF) improve yields in SNAr reactions .

Case Study:

DFT-guided synthesis of 3-(4-fluorophenyl)-pyrazole analogs achieved 85% yield in Suzuki couplings, validated by experimental data .

Basic: What are the common impurities detected during synthesis, and how are they controlled?

Answer:

- Typical Impurities:

- Control Methods:

- Chromatography: Use reverse-phase HPLC with UV detection (λ = 254 nm) to monitor reaction progress .

- Specification Limits: Follow ICH guidelines; set impurity thresholds at <0.15% for individual unspecified impurities .

Example:

In USP-grade compounds, impurities like methylamino-thiophene derivatives are controlled via gradient elution (acetonitrile/water) .

Advanced: How is the compound’s enantiomeric purity assessed and maintained?

Answer:

- Chiral HPLC:

Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase. For amino acid esters, resolution factors >1.5 are achieved with hexane/isopropanol mobile phases . - Asymmetric Synthesis:

Employ chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., lipases) to enforce enantioselectivity. Reported ee values exceed 98% for L-configured analogs . - Circular Dichroism (CD):

Monitor Cotton effects at 220–250 nm to confirm configuration retention .

Basic: What are the documented applications of this compound in medicinal chemistry?

Answer:

- Antibacterial Agents:

Pyrazole derivatives inhibit DNA gyrase in gram-positive bacteria (MIC = 2–8 µg/mL) . - Kinase Inhibitors:

The trifluoromethyl group enhances binding to ATP pockets in kinases (IC₅₀ = 50–100 nM) . - Prodrug Development:

The methyl ester acts as a hydrolyzable prodrug moiety, improving cell membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.